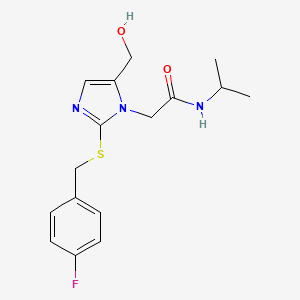

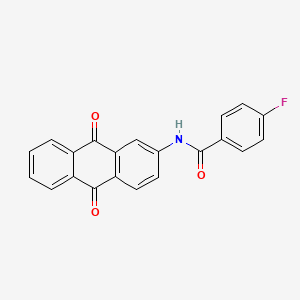

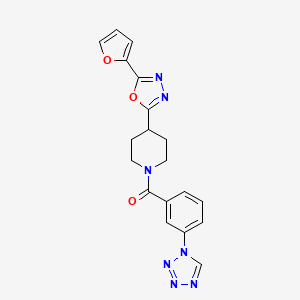

![molecular formula C10H5ClFN3 B2557700 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole CAS No. 1909318-74-6](/img/structure/B2557700.png)

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole” is a chemical compound with the CAS Number: 1909318-74-6 . It has a molecular weight of 221.62 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, sugar-modified pyrimido[4,5-b]indole nucleosides were synthesized by glycosylation of 4,6-dichloropyrimido[4,5-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 419.7±40.0 °C and a predicted density of 1.599±0.06 g/cm3 . The predicted pKa value is 10.87±0.50 .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

A study by Konč et al. (2017) highlighted the synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides, demonstrating their potential antiviral activities against HCV and dengue virus, showing IC50 values ranging from 1.6 to 40 μM (Konč et al., 2017). This study provides a foundation for exploring 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole derivatives as antiviral agents.

Chemical Synthesis and Biological Application

Research by Kumar et al. (2012) involved synthesizing a new class of 4-hydroxy-α-carbolines and pyrimidoindoles, including pyrimido[4,5-b]indole derivatives. These compounds were synthesized via Pd-catalyzed amidation and cyclizations, offering insights into their potential biological applications and highlighting the flexibility in synthesizing structurally diverse bioactive molecules (Kumar et al., 2012).

Process Development for Antidepressant Candidates

Anderson et al. (1997) described the development of a safe, scalable process for preparing 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound facilitating 5-HT neurotransmission and considered an antidepressant drug candidate. This highlights the importance of optimizing synthesis processes for potential therapeutic agents (Anderson et al., 1997).

BET Bromodomain Inhibition

Zhao et al. (2017) designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds, including 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, as potent and orally bioavailable BET inhibitors. These compounds exhibited significant antitumor activity in leukemia and breast cancer models, underscoring the therapeutic potential of pyrimido[4,5-b]indole derivatives (Zhao et al., 2017).

Anticancer and Antimicrobial Activity

Gokhale et al. (2017) reported the synthesis of indole-pyrimidine hybrids showing anticancer and antimicrobial activities. The presence of fluoro/chloro groups on the pyrimidine ring significantly affected the molecules' anti-proliferative and antimicrobial efficacy, indicating the chemical modification's role in enhancing biological activities (Gokhale et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole are the RET and TRK proteins . These proteins play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and differentiation .

Mode of Action

This compound interacts with its targets, the RET and TRK proteins, by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .

Biochemical Pathways

The inhibition of RET and TRK proteins by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation . The downstream effects of this disruption can lead to changes in cellular function and potentially to cell death .

Pharmacokinetics

The compound’s molecular weight of 22162 suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the disruption of normal cell growth and differentiation . By inhibiting the activity of RET and TRK proteins, this compound can alter cellular function and potentially lead to cell death .

Propriétés

IUPAC Name |

4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJKRUAGOMTODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

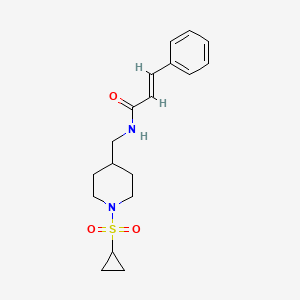

![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)

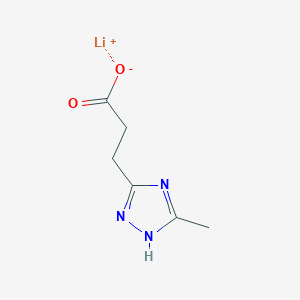

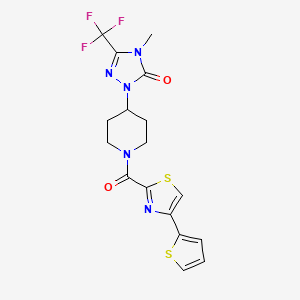

![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)

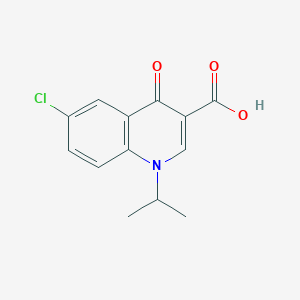

![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)